(3S)-N-benzyloxolane-3-sulfonamide

chiral resolution stereochemistry enantiomeric purity

(3S)-N-benzyloxolane-3-sulfonamide is a single-enantiomer sulfonamide featuring a chiral oxolane (tetrahydrofuran) ring with a benzyl-substituted sulfonamide group. The compound has the molecular formula C11H15NO3S, a molecular weight of 241.31 g/mol, and is characterized by defined stereochemistry at the 3-position of the oxolane ring (S configuration).

Molecular Formula C11H15NO3S
Molecular Weight 241.3
CAS No. 2679950-87-7
Cat. No. B6185229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-N-benzyloxolane-3-sulfonamide
CAS2679950-87-7
Molecular FormulaC11H15NO3S
Molecular Weight241.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-N-Benzyloxolane-3-Sulfonamide (CAS 2679950-87-7): Chiral Sulfonamide Building Block for Advanced Medicinal Chemistry


(3S)-N-benzyloxolane-3-sulfonamide is a single-enantiomer sulfonamide featuring a chiral oxolane (tetrahydrofuran) ring with a benzyl-substituted sulfonamide group [1]. The compound has the molecular formula C11H15NO3S, a molecular weight of 241.31 g/mol, and is characterized by defined stereochemistry at the 3-position of the oxolane ring (S configuration) [1]. It belongs to the class of heterocyclic sulfonamides, which are widely employed as enzyme inhibitor scaffolds and chiral building blocks in pharmaceutical research [1]. The computed XLogP3-AA value is 0.9, with one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 63.8 Ų [1].

Why Racemic or Alternative N-Substituted Oxolane-3-Sulfonamides Cannot Simply Replace (3S)-N-Benzyloxolane-3-Sulfonamide


Substituting the (3S)-N-benzyloxolane-3-sulfonamide with its racemic mixture (e.g., CAS 2680531-98-8) or with alternative N-alkyl sulfonamides (e.g., N-methyl or N-tert-butyl analogs) is not scientifically equivalent because stereochemistry and N-substituent identity jointly govern key molecular recognition parameters [1]. The defined (3S) configuration at the oxolane ring dictates the three-dimensional orientation of the sulfonamide pharmacophore, which can lead to enantioselective binding to biological targets . Furthermore, the benzyl group imparts distinct lipophilicity (computed XLogP3-AA 0.9) and potential π-stacking interactions compared to smaller alkyl substituents, altering both target affinity and physicochemical properties [1]. Without direct comparative data, assuming interchangeability risks compromised experimental reproducibility and wasted procurement resources.

Quantitative Differentiation Evidence for (3S)-N-Benzyloxolane-3-Sulfonamide (2679950-87-7)


Stereochemical Identity: Absolute (3S) Configuration vs. Racemic Mixture

The (3S)-N-benzyloxolane-3-sulfonamide possesses a defined stereocenter at the oxolane 3-position, as confirmed by its InChIKey containing the chiral descriptor '/t11-/m0/s1' (JKTQDHNOLACZHM-NSHDSACASA-N) [1]. The racemic analog (CAS 2680531-98-8) lacks this stereochemical definition (InChIKey: JKTQDHNOLACZHM-UHFFFAOYSA-N) , meaning it comprises a 1:1 mixture of (3S) and (3R) enantiomers. Although direct quantitative enantiomeric excess (ee) specifications for commercially available lots of the target compound are not publicly reported, the assigned (3S) configuration provides a structural basis for stereoselective applications not achievable with the racemate.

chiral resolution stereochemistry enantiomeric purity

N-Benzyl Substitution: Computed Lipophilicity Advantage vs. N-Alkyl Analogs

The computed XLogP3-AA value for (3S)-N-benzyloxolane-3-sulfonamide is 0.9, indicating moderate lipophilicity contributed by the benzyl group [1]. In contrast, the N-tert-butyl analog (CAS 2703749-42-0) has a lower molecular weight (207.29 vs. 241.31 g/mol) and is expected to exhibit lower lipophilicity due to the absence of the aromatic benzyl moiety, although a directly measured LogP comparison is not publicly available . The benzyl group also introduces rotational flexibility (4 rotatable bonds) and potential π-interactions absent in saturated N-alkyl substituents, influencing membrane permeability and target binding profiles.

lipophilicity LogP medicinal chemistry structure-property relationships

Potential Enantioselective Biological Activity: Class-Level Evidence from Related Oxolane Sulfonamides

While direct biological activity data for (3S)-N-benzyloxolane-3-sulfonamide are not publicly available, the structurally related (3S)-N-tert-butyloxolane-3-sulfonamide has been reported in BindingDB to inhibit steroid sulfatase with an IC50 of 0.620 nM [1]. This demonstrates that the chiral oxolane-3-sulfonamide scaffold can support nanomolar enzyme inhibition, and the N-substituent identity (benzyl vs. tert-butyl) is expected to modulate both potency and selectivity based on established sulfonamide SAR principles [2].

enzyme inhibition steroid sulfatase enantioselectivity sulfonamide pharmacophore

Computed Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: Differentiation for Permeability Profiling

The target compound has a computed TPSA of 63.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, consistent with compounds capable of moderate membrane permeability [1]. These values are directly linked to the sulfonamide and benzyl functional groups and differ from unsubstituted oxolane-3-sulfonamide (MW 151.18, TPSA expected higher on a per-weight basis) and N-alkyl analogs, providing a distinct drug-likeness profile for library design.

TPSA drug-likeness hydrogen bonding permeability prediction

High-Value Application Scenarios for (3S)-N-Benzyloxolane-3-Sulfonamide (2679950-87-7)


Enantioselective Enzyme Inhibitor Screening for Sulfonamide-Binding Targets

The defined (3S) stereochemistry [1] makes this compound a preferred tool for probing enantioselective binding to sulfonamide-recognizing enzymes such as carbonic anhydrases, steroid sulfatases, and dihydropteroate synthase [2]. Its use enables the deconvolution of stereochemical contributions to IC50 values that cannot be achieved with the racemic analog.

Chiral Building Block for SAR Library Synthesis

As a single-enantiomer intermediate with a reactive sulfonamide NH group amenable to N-alkylation and N-acylation [1], the compound is well-suited for systematic SAR exploration of N-substituent effects on target binding affinity and ADME properties [2].

Permeability and Drug-Likeness Profiling in Early-Stage Lead Optimization

With computed TPSA (63.8 Ų), moderate LogP (0.9), and a balanced HBD/HBA profile [1], the compound can serve as a reference standard for calibrating in silico permeability models in medicinal chemistry campaigns targeting intracellular sulfonamide-binding proteins.

Quote Request

Request a Quote for (3S)-N-benzyloxolane-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.